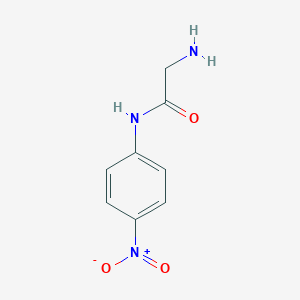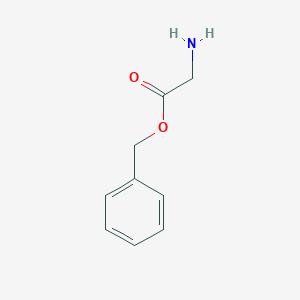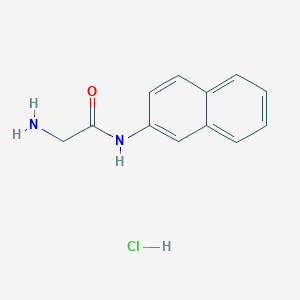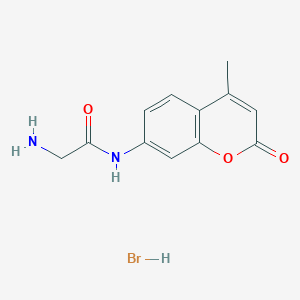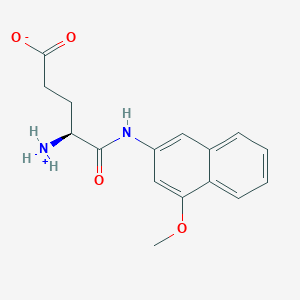
H-D-Phg-OMe.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
H-D-Phg-OMe.HCl: ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride , is a chemical compound with the molecular formula C9H12ClNO2 . It is a white to almost white crystalline powder that is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . This compound is an important intermediate in the synthesis of cephalosporin antibiotics, such as cephradine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride typically involves the esterification of D-2-Phenylglycine with methanol in the presence of hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions:
Oxidation: can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenylglycine oxides.
Reduction: Formation of phenylglycine amine.
Substitution: Formation of substituted phenylglycine derivatives.
科学的研究の応用
Chemistry: ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics .
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays .
Medicine: It is a key intermediate in the production of cephalosporin antibiotics, which are used to treat a wide range of bacterial infections .
Industry: The compound is used in the large-scale production of antibiotics and other pharmaceuticals .
作用機序
The mechanism of action of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride primarily involves its role as an acyl donor in the enzymatic synthesis of cephalosporin antibiotics. The compound reacts with the enzyme to form an acyl-enzyme intermediate, which then reacts with other substrates to form the final antibiotic product .
類似化合物との比較
- D-Phenylglycine Methyl Ester Hydrochloride
- L-Phenylglycine Methyl Ester Hydrochloride
- Methyl (2R)-2-amino-2-phenylacetate Hydrochloride
Uniqueness: ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride is unique due to its specific stereochemistry, which is crucial for its role in the synthesis of cephalosporin antibiotics. The ®-configuration ensures the correct orientation and reactivity in enzymatic processes, making it a valuable intermediate in pharmaceutical synthesis .
特性
CAS番号 |
19883-41-1 |
|---|---|
分子式 |
C9H12ClNO2 |
分子量 |
201.65 g/mol |
IUPAC名 |
(2R)-2-(methylamino)-2-phenylacetic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-8(9(11)12)7-5-3-2-4-6-7;/h2-6,8,10H,1H3,(H,11,12);1H/t8-;/m1./s1 |
InChIキー |
FUUXTVBJBBSPAG-DDWIOCJRSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1)N.Cl |
異性体SMILES |
CN[C@H](C1=CC=CC=C1)C(=O)O.Cl |
正規SMILES |
CNC(C1=CC=CC=C1)C(=O)O.Cl |
ピクトグラム |
Irritant |
関連するCAS |
26682-99-5 (Parent) |
同義語 |
19883-41-1; (R)-Methyl2-amino-2-phenylacetatehydrochloride; H-D-PHG-OMEHCL; H-D-Phg-OMe.HCl; (R)-(-)-2-Phenylglycinemethylesterhydrochloride; (R)-2-PhenylglycineMethylEsterHydrochloride; METHYL(2R)-2-AMINO-2-PHENYLACETATEHYDROCHLORIDE; MFCD00137487; d-phenylglycinemethylesterhydrochloride; PubChem10946; PubChem19021; 307882_ALDRICH; SCHEMBL1143309; DTHMTBUWTGVEFG-DDWIOCJRSA-N; MolPort-003-929-770; ACT07454; AKOS015846308; AKOS015903224; CS13901; RP25887; AK-47584; AM008839; BR-47584; SC-46254; ST2408187 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



